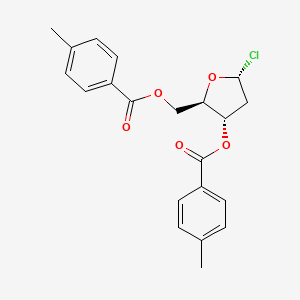

Hoffer's chlorosugar

Description

Historical Context and Evolution as a Key Synthetic Intermediate

The advent of Hoffer's chlorosugar in 1960 marked a significant milestone in nucleoside chemistry. iucr.org Prior to its development, the synthesis of 2'-deoxynucleosides was often fraught with challenges, including low yields and lack of stereoselectivity. The introduction of this stable, crystalline α-chloro sugar by Hoffer provided a reliable glycosyl donor, streamlining the synthesis of β-anomeric deoxynucleosides, which are the naturally occurring isomers. acs.orgresearchgate.net Over the decades, methods for its synthesis have been refined, with some routes starting from inexpensive materials like D-xylose or L-arabinose. oup.comresearchgate.net Its enantiomer has also been synthesized to enable access to L-deoxynucleosides, further expanding its utility. oup.comresearchgate.net

Fundamental Role in 2'-Deoxynucleoside and Oligonucleotide Synthesis

This compound is a cornerstone in the synthesis of 2'-deoxynucleosides, the fundamental units of DNA. nih.gov The primary application involves a glycosylation reaction where the chlorosugar is coupled with a silylated nucleobase under Lewis acid catalysis, a method often referred to as the Silyl-Hilbert-Johnson reaction. nih.gov This reaction typically proceeds with good to excellent stereoselectivity, favoring the formation of the desired β-anomer. acs.org

The resulting protected deoxynucleosides can then be further manipulated and incorporated into oligonucleotides using standard solid-phase synthesis techniques. nih.gov This has enabled the creation of custom DNA sequences with modified bases or sugar moieties for a myriad of applications. For instance, it has been instrumental in synthesizing fluorescent nucleoside analogues for use as DNA hybridization probes and in studying nucleic acid structure and dynamics. nih.govnih.gov Furthermore, it has been employed in the synthesis of nucleoside analogues with potential therapeutic applications, including antiviral and anticancer agents. nih.govnih.gov

Structural Features and Chemical Basis for Anomeric Reactivity

The synthetic utility of this compound stems from its distinct structural features. The molecule is a derivative of 2-deoxy-D-ribose, the sugar component of DNA. The hydroxyl groups at the 3' and 5' positions are protected by p-toluoyl groups, which serve several purposes: they enhance the solubility of the compound in organic solvents, prevent unwanted side reactions, and influence the stereochemical outcome of the glycosylation reaction.

The key to its reactivity lies in the chlorine atom at the anomeric (C1) position. This chloride is a good leaving group, making the anomeric carbon electrophilic and susceptible to nucleophilic attack by a nucleobase. The reaction generally proceeds via an SN2-like mechanism, where the incoming nucleobase attacks the anomeric carbon from the side opposite to the departing chloride. The presence of the p-toluoyl group at the C3 position provides anchimeric assistance, guiding the incoming nucleophile to the β-face of the furanose ring, thus favoring the formation of the β-anomer. researchgate.net This stereocontrol is crucial for the synthesis of biologically relevant nucleosides.

Data and Research Findings

The versatility of this compound is evident in the wide range of nucleoside analogues that have been synthesized using this key intermediate.

Table 1: Examples of Nucleoside Analogues Synthesized Using this compound

| Nucleoside Analogue Class | Specific Example | Application/Significance | Reference |

| Fused 7-Deazapurine Nucleosides | Polycyclic thieno-fused 7-deazapurine derivatives | Cytotoxic activity, fluorescent labels for oligonucleotides | acs.org |

| Fluorescent Nucleoside Analogues | DEAtC (a tricyclic 2'-deoxycytidine (B1670253) analogue) | Fluorescence turn-on DNA hybridization probes | nih.gov |

| C-Nucleosides | Terphenyl, stilbene, and pyrene (B120774) C-nucleosides | Probes for studying nucleic acid structure and dynamics | nih.gov |

| Diazepinone Nucleosides | 2'-Deoxy-diazepinone nucleosides | Potent inhibitors of cytidine (B196190) deaminase | researchgate.net |

| L-Deoxynucleosides | L-Deoxycytidine, L-deoxyguanosine | Building blocks for mirror-image DNA | oup.com |

| Pyrrolo[2,3-d]pyridazin-7-one Nucleosides | 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyridazin-7-one | Potential antiviral agents | nih.gov |

| Substituted Benzimidazole Nucleosides | 2,5,6-Trichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)benzimidazole | Active against human cytomegalovirus (HCMV) | nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

| CAS Number | 4330-21-6 |

| Molecular Formula | C₂₁H₂₁ClO₅ |

| Molecular Weight | 388.8 g/mol |

| Appearance | White solid |

| Specific Optical Rotation [α]D | +117.5° to +124.5° (c=1, CHCl₃) |

Structure

3D Structure

Properties

CAS No. |

4330-21-6 |

|---|---|

Molecular Formula |

C21H21ClO5 |

Molecular Weight |

388.8 g/mol |

IUPAC Name |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

InChI Key |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Other CAS No. |

4330-21-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Hoffer S Chlorosugar Production

Established Synthetic Routes to Hoffer's Chlorosugar

The synthesis of this compound can be achieved from various starting materials, ranging from protected sugar derivatives to more accessible precursors like Vitamin C.

The classical and most direct method for preparing this compound involves the chlorination of a pre-existing protected sugar. A common approach is the reaction of 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation, often in the presence of a base such as pyridine (B92270) to neutralize the acidic byproducts. This reaction is typically conducted under strictly anhydrous conditions to prevent the hydrolysis of the highly reactive chlorosugar product. The toluoyl protecting groups at the 3' and 5' positions are utilized to enhance the solubility of the compound in organic solvents. An improved procedure for this "Hoffer preparation" involves using acetyl chloride as a generator for hydrogen chloride (HCl) gas, which then effects the chlorination. tandfonline.com

To circumvent the high cost of sugar-based starting materials, alternative synthetic pathways have been developed from more economical precursors.

Vitamin C: A multi-step process has been devised using the readily available Vitamin C as the initial raw material. smolecule.comgoogle.com This complex synthesis involves a sequence of reactions including:

Condensation with an acetone (B3395972) agent to form an isopropylidene-protected intermediate. google.com

Oxidative ring-opening. google.com

Epoxidation. smolecule.com

Ring-opening of the epoxide via cyanidation. smolecule.comgoogle.com

Hydrolysis with sulfuric acid followed by lactonization. smolecule.comgoogle.com

Protection of the hydroxyl groups using p-toluoyl chloride. smolecule.comgoogle.com

Reduction, for which sodium triacetoxyborohydride (B8407120) can be used. smolecule.comgoogle.com

Final chlorination of the reduction product to yield this compound. smolecule.comgoogle.com This route has been reported to achieve a total yield of 42% with a product purity exceeding 98%. google.com

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Key Transformation Steps | Reported Overall Yield | Reported Purity | Reference |

|---|---|---|---|---|

| 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose | Direct chlorination with SOCl₂ or HCl (from acetyl chloride) | Not specified in abstracts | Not specified in abstracts | , tandfonline.com |

| Vitamin C | Condensation, oxidation, epoxidation, cyanidation, hydrolysis, lactonization, protection, reduction, chlorination | 42% | >98% | google.com |

| L-Arabinose | Acetylation, bromination, reduction, tosylation, etc. | 18-25% | Not specified in abstracts | google.com |

Chlorination of Protected Sugar Derivatives (e.g., 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose)

Optimization and Refinement of Synthetic Protocols

The efficiency and outcome of this compound synthesis are highly dependent on the precise control of reaction parameters.

The stereochemistry at the anomeric (C1) position is critical, as this compound is specifically the α-anomer (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride). biosynth.comcymitquimica.comusbio.net However, synthesis and subsequent coupling reactions often yield mixtures of α- and β-anomers. For instance, coupling reactions with silylated nucleobases can result in α/β-anomeric mixtures, with one specific example reporting a 3:7 β/α ratio. In contrast, another preparation yielded a product with a β:α ratio of 19:1, demonstrating that conditions can be tuned to favor one anomer significantly. beilstein-journals.org The α-configuration of the desired chloro sugar has been definitively confirmed using Nuclear Overhauser Effect (NOE) measurements. tandfonline.com Achieving high anomeric selectivity is a key goal in optimizing the synthesis, often requiring careful selection of reagents and conditions, followed by purification steps like recrystallization or chromatography to isolate the desired anomer.

The reaction environment plays a crucial role in the synthesis of this compound.

Anhydrous Environments: A consistently highlighted requirement is the need for strictly anhydrous (dry) conditions during the chlorination step. The presence of moisture leads to the hydrolysis of the reactive anomeric chloride, reducing the yield of the desired product.

Temperature: Temperature control is essential. For example, in the synthesis from Vitamin C, one of the intermediate steps involving a mixed solution is chilled to 0-5 °C. google.com

Solvents: The choice of solvent is also critical. Pyridine is often used not only as a base but also as a solvent in the chlorination of protected ribofuranose. Other solvents used in various synthetic routes include methylene (B1212753) chloride, methanol, and anhydrous acetonitrile (B52724) and tetrahydrofuran (B95107) for subsequent coupling reactions. google.comgoogle.comopenaccesspub.org

The purity of the reagents and the methods used to activate them are paramount for a successful synthesis.

Reagent Purity: High purity of starting materials and reagents is necessary to achieve the high final product purity (e.g., >98%) reported for certain industrial processes. google.com The final product is often described as an off-white to pinkish powder with a purity of ≥90%. usbio.net

Activation Strategies: Various strategies are employed to activate the molecules for reaction. An elegant improvement in the classic Hoffer synthesis is the use of acetyl chloride as an in situ source of HCl gas, which avoids the handling of gaseous HCl directly. tandfonline.com In subsequent reactions where this compound is used as a glycosyl donor, nucleobases are often activated by silylation with reagents like trimethylsilyl (B98337) chloride (TMS-Cl) and hexamethyldisilazane (B44280) (HMDS) to enhance their reactivity and facilitate the coupling reaction.

Influence of Reaction Conditions (Temperature, Solvents, Anhydrous Environments)

Industrial Scale Synthesis and Process Development

The industrial-scale production of this compound (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranose) is a critical step in the synthesis of various nucleoside analogues used in antiviral therapies. The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, high-yield, and cost-effective methodologies, along with sophisticated automation and process control strategies to ensure consistent quality and efficiency.

High-Yield and Cost-Effective Methodologies

A significant advancement in the industrial production of this compound has been the development of synthetic routes that utilize readily available and inexpensive starting materials. One such method, detailed in Chinese patents, employs Vitamin C as a key precursor. acs.orgnih.gov This approach circumvents the use of more expensive starting materials like L-arabinose, which had previously limited the cost-effectiveness of production, with earlier methods reporting total recoveries of only 18-25%. acs.org

The process starting from Vitamin C is a multi-step synthesis designed for industrial applicability, focusing on high yield and purity. acs.orgnih.gov The key stages of this process include condensation, oxidative ring-opening, methylation, tosylation, reduction, epoxidation, ring-opening cyanidation, hydrolysis, lactonization, hydroxyl protection with p-methylbenzoyl chloride, reduction with sodium triacetoxyborohydride, and finally, direct chlorination to yield this compound. acs.orgnih.gov This optimized route is reported to achieve a total yield of 42% with a product purity exceeding 98%. acs.orgnih.gov The operational simplicity, avoidance of harsh reaction conditions, and lack of need for specialized reagents contribute to its suitability for large-scale industrial production. acs.org

Another high-yield methodology has been reported for the synthesis of an azide (B81097) derivative of this compound, a key intermediate for certain modifications. This method utilizes a phase-transfer protocol with sodium azide and tetrabutylammonium (B224687) hydrogen sulfate. The reaction is rapid, being completed in 20 minutes, and results in a high yield of 88% with a favorable β/α anomeric ratio of 16:1. nih.gov This protocol has been successfully optimized for multi-gram scale synthesis, demonstrating its potential for industrial application. nih.gov

| Starting Material | Key Process Steps | Reported Yield | Product Purity | Key Advantages | Reference |

|---|---|---|---|---|---|

| Vitamin C | Condensation, oxidative ring opening, methylation, tosylation, reduction, epoxidation, ring-opening cyanidation, hydrolysis, lactonization, hydroxyl protection, reduction, chlorination | 42% (total) | >98% | Low-cost starting material, simple operation, no harsh conditions | acs.orgnih.gov |

| This compound | Phase-transfer azidation using NaN3 and Bu4NHSO4 | 88% | β/α ratio of 16:1 | Rapid reaction (20 min), high stereoselectivity, optimized for multi-gram scale | nih.gov |

Automation and Control in Large-Scale Production

The successful scale-up of this compound synthesis relies heavily on the implementation of automation and precise process control. In industrial settings, large reactors are utilized, and the precise control of reaction conditions is paramount to ensure high yield and purity of the final product. Automated systems for monitoring and controlling reaction parameters are commonly employed in such large-scale production environments.

While specific automation protocols for this compound production are not extensively detailed in publicly available literature, the principles of automation in analogous processes, such as oligonucleotide and glycan synthesis, provide a framework for its application. Automated synthesis platforms, like the MerMade-4 DNA/RNA synthesizer, are used for the production of oligonucleotides and their analogues. nih.gov These systems automate the repetitive cycles of coupling and deprotection, which is a principle applicable to the multi-step synthesis of this compound. nih.govnih.gov

Key parameters that are typically monitored and controlled in automated chemical synthesis include temperature, pH, pressure, and the concentration of reactants and reagents. researchgate.net For instance, in glycosylation reactions, maintaining optimal environmental conditions within the bioreactor is crucial for influencing the glycan composition. mdpi.com The use of robotic liquid handling platforms can streamline the process, reducing manual intervention and improving reproducibility. biopharminternational.compharmtech.com

Furthermore, continuous flow chemistry offers a powerful tool for the scale-up of complex chemical syntheses. rsc.org Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction selectivity and shorter reaction times. rsc.org This technology is particularly beneficial for managing hazardous reactions and can be readily automated for reproducible, large-scale production. researchgate.net The implementation of such automated and controlled systems is essential for ensuring the consistent, efficient, and safe industrial-scale production of this compound.

Chemical Reactivity and Mechanistic Investigations of Hoffer S Chlorosugar

Nucleophilic Substitution Reactions at the Anomeric Center (C1)

The chlorine atom at the anomeric center of Hoffer's chlorosugar serves as a good leaving group, making this position highly susceptible to attack by a wide range of nucleophiles. smolecule.com This reactivity is the cornerstone of its utility in synthesizing modified nucleosides.

SN2 Reaction Pathways and Their Stereochemical Outcomes

The primary mechanism for nucleophilic substitution at the anomeric carbon of this compound is the SN2 (bimolecular nucleophilic substitution) reaction. oup.comoup.com This mechanism involves a one-step process where the nucleophile attacks the electrophilic C1 carbon from the backside, simultaneously displacing the chloride leaving group. fiveable.mesavemyexams.com A key characteristic of the SN2 reaction is the inversion of configuration at the reaction center. fiveable.me

Given that this compound is synthesized as the α-anomer, the SN2 reaction with a nucleophile typically leads to the formation of the β-anomer, which is the stereochemistry found in naturally occurring nucleosides. biosynth.comoup.com The course of the reaction can be monitored by techniques like NMR spectroscopy, which has confirmed that the products are consistent with an SN2 mechanism, showing an inversion of configuration at the anomeric carbon. oup.com However, the stereochemical outcome can be influenced by the anomerization of the starting chlorosugar. The α-chlorosugar can isomerize to the β-anomer in solution, particularly in polar solvents or in the presence of Lewis acids. oup.comrsc.org If the β-anomer reacts, it will lead to the formation of the α-nucleoside. Therefore, to achieve high yields of the desired β-2'-deoxynucleoside, it is crucial that the reaction of the crystalline α-chlorosugar is rapid to minimize its anomerization. oup.com

Regioselective and Stereoselective Syntheses of Unnatural Nucleosides

This compound is a valuable tool for the regioselective and stereoselective synthesis of unnatural nucleosides, which are analogues of natural nucleosides with modifications in the sugar or base moiety. researchgate.netnih.gov These modified nucleosides are important for studying biological processes and for the development of therapeutic agents. smolecule.com

One notable example is the synthesis of N2-β-tetrazolyl unnatural nucleosides. The reaction of this compound with 5-substituted aromatic tetrazoles in the presence of a base like potassium carbonate proceeds with high regioselectivity, with the sugar moiety attaching to the N2 position of the tetrazole ring. researchgate.netnih.gov This reaction is also highly stereoselective, yielding the β-anomer of the nucleoside in good yields. researchgate.netnih.gov This stereoselectivity is a direct consequence of the SN2 reaction mechanism. researchgate.netnih.gov The ability to introduce diverse functional groups through this method makes it a versatile approach for creating complex nucleoside structures.

| Nucleophile (5-Substituted Tetrazole) | Product (N2-β-tetrazolyl unnatural nucleoside) | Yield (%) | Ref. |

| 5-Phenyltetrazole | N2-(β-D-2'-deoxyribofuranosyl)-5-phenyltetrazole | 85 | researchgate.net |

| 5-(4-Methoxyphenyl)tetrazole | N2-(β-D-2'-deoxyribofuranosyl)-5-(4-methoxyphenyl)tetrazole | 88 | researchgate.net |

| 5-(4-Nitrophenyl)tetrazole | N2-(β-D-2'-deoxyribofuranosyl)-5-(4-nitrophenyl)tetrazole | 82 | researchgate.net |

Role of Stereoelectronic and Steric Effects in Reaction Mechanisms

The regioselectivity and stereoselectivity of nucleophilic substitution reactions involving this compound are governed by a combination of stereoelectronic and steric effects. researchgate.netnih.goviitg.ac.in Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the reactivity and stability of a molecule. In the context of this compound, the orientation of the lone pair of electrons on the incoming nucleophile and the orbitals of the sugar ring play a crucial role in determining the reaction pathway. researchgate.netnih.gov

Theoretical studies, such as those using density functional theory (DFT), have supported the significant role of these effects in the observed outcomes. researchgate.netnih.gov For instance, in the reaction with tetrazoles, the preference for attack at the N2 position is influenced by the electronic properties of the tetrazole ring system. researchgate.net

Steric effects, which arise from the spatial arrangement of atoms, also play a part. The bulky toluoyl protecting groups on the sugar can influence the approach of the nucleophile, favoring attack from the less hindered face of the molecule. In some cases, the steric bulk of the nucleophile itself can dictate the stereochemical outcome. For example, reactions with sterically demanding benzimidazoles have been reported to yield α-anomers, suggesting a deviation from the typical SN2 pathway, possibly through an SN1-like mechanism where a carbocation intermediate is formed. nih.gov

Glycosylation Reactions Facilitated by this compound

Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry and is central to the synthesis of nucleosides. This compound is a widely used glycosyl donor in these reactions. musechem.com

Direct Nucleosidation Approaches

Direct nucleosidation involves the direct coupling of this compound with a nucleobase. smolecule.com For reactive nucleobases like thymine (B56734) or uracil (B121893), the reaction can proceed without a catalyst, often in a solvent like chloroform. oup.com To enhance the reactivity of the nucleobase, it is often silylated using reagents like trimethylsilyl (B98337) chloride (TMS-Cl) and hexamethyldisilazane (B44280) (HMDS). nih.govresearchgate.net The silylated nucleobase is then reacted with this compound. nih.govresearchgate.net This method, however, can result in a mixture of α and β anomers. nih.govresearchgate.net For instance, the reaction with silylated 6-¹³C-thymine yielded a 3:7 mixture of α/β anomers. nih.gov The desired β-anomer can often be isolated through recrystallization. nih.gov The direct glycosylation of pyrrolo- and furo-fused 7-deazapurine nucleobases has been achieved by first deprotonating the nucleobase with potassium hydroxide (B78521) followed by reaction with this compound, leading to the stereoselective formation of β-anomeric nucleosides. acs.org

| Nucleobase | Conditions | Anomeric Ratio (α:β) | Yield (β-anomer) | Ref. |

| 6-¹³C-Thymine | Silylation, Chloroform, 40°C | 3:7 | 51% (after recrystallization) | nih.gov |

| 5-D-6-¹³C-Uracil | Silylation, Chloroform | - | - | nih.gov |

| Pyrrolo-fused 7-deazapurine | KOH, this compound | - | - | acs.org |

| Furo-fused 7-deazapurine | KOH, this compound | - | - | acs.org |

Lewis Acid-Catalyzed Glycosylations (e.g., Vorbrüggen conditions with SnCl4)

For less reactive nucleobases, or to improve reaction rates and selectivity, Lewis acids are often employed as catalysts. rsc.orgnih.gov The Vorbrüggen glycosylation is a powerful method that typically involves the reaction of a silylated nucleobase with a protected sugar in the presence of a Lewis acid, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orgwhiterose.ac.uk

In the context of this compound, Vorbrüggen-type conditions have been successfully applied. For example, the glycosylation of a diazepinone with this compound using SnCl4 as the Lewis acid in 1,2-dichloroethane (B1671644) yielded the desired 2'-deoxy nucleoside with a high β-selectivity (9:1 anomeric ratio) and a 48% isolated yield of the β-anomer. rsc.org Similarly, the synthesis of fluorescent nucleoside analogues has been improved by using a Lewis acid-catalyzed glycosylation of a trimethylsilylated aromatic core with this compound. nih.gov The use of a Lewis acid can significantly increase the rate of the condensation reaction. oup.com However, it's important to note that Lewis acids can also promote the anomerization of this compound, which can lead to the formation of the undesired α-anomer. rsc.org Careful optimization of reaction conditions is therefore crucial to maximize the yield of the desired β-nucleoside.

| Nucleobase/Heterocycle | Lewis Acid | Solvent | Anomeric Ratio (β:α) | Yield (β-anomer) | Ref. |

| Diazepinone | SnCl₄ | 1,2-Dichloroethane | 9:1 | 48% | rsc.org |

| tC derivative (silylated) | - | - | - | - | nih.gov |

| 5-Nitrouracil | ZnCl₂ | - | - | - | oup.com |

| 5-Acetyluracil | ZnCl₂ | - | - | - | oup.com |

Organometallic Reagent Mediated Glycosylations (e.g., Cuprate (B13416276), Cadmium-, Zinc-mediated)

The coupling of this compound with organometallic reagents is a cornerstone method for the synthesis of C-aryl nucleosides, which are valuable tools for studying DNA interactions and enzymatic mechanisms. tishreen.edu.syacs.orgnih.gov This approach involves the reaction of the chlorosugar with various organometallic species, where a carbanionic aryl group displaces the anomeric chloride.

Cuprate Reagents: Aryl cuprates have proven to be particularly robust and efficient for these glycosylations. acs.org Normant-type cuprates (Ar₂CuMgX), prepared from Grignard reagents, react reliably with this compound to afford C-aryl nucleosides in high yields, sometimes up to 93%. acs.orgnih.govresearchgate.net This method is often favored over those using more toxic organocadmium or organozinc reagents. acs.orgnih.gov The reaction typically yields the α-anomer as the major product, which may require a subsequent acid-catalyzed epimerization step to obtain the naturally occurring β-anomer. tishreen.edu.synih.gov

Interestingly, the reactivity can be tuned by the type of cuprate used. Gilman-type cuprates (Ar₂CuLi), when reacted with this compound in the presence of oxygen, can lead to the formation of O-aryl-glycosides in yields up to 87%, with no competing C-glycosylation observed. acs.orgnih.govresearchgate.net This highlights the nuanced control that can be exerted over the reaction outcome based on the specific reagents chosen. A homocuprate, generated via transmetalation of a lithiated base with Cu(I), has also been used to couple with this compound, yielding the desired β-nucleoside. uni-muenchen.de

Organocadmium and Organozinc Reagents: Historically, organocadmium (Ar₂Cd) and organozinc (Ar₂Zn) reagents were among the first used for C-glycosylation with this compound. tishreen.edu.synih.gov These reagents are typically prepared in situ from the corresponding Grignard reagent and a metal salt (CdCl₂ or ZnCl₂). nih.gov Both cadmium and zinc reagents react smoothly with the chlorosugar to give C-nucleosides in good yields. nih.gov However, due to the toxicity associated with cadmium compounds, their use has become less common in favor of cuprate or zinc-based methods. acs.orgnih.gov Organozinc reagents have also been employed in Negishi cross-coupling reactions to form complex heterocyclic nucleosides. acs.orgnih.gov

The table below summarizes the results from coupling this compound with various organocadmium and organozinc reagents. nih.gov

| Aryl Group (Ar) | Organometallic Reagent (Ar₂M) | Combined Yield of Anomers (%) |

|---|---|---|

| Phenyl | Ar₂Cd | 83 |

| Phenyl | Ar₂Zn | 83 |

| p-Tolyl | Ar₂Cd | 72 |

| p-Tolyl | Ar₂Zn | 75 |

| p-Anisyl | Ar₂Cd | 61 |

| p-Anisyl | Ar₂Zn | 62 |

Phase-Transfer Catalysis in Glycosylation Reactions

Phase-transfer catalysis (PTC) offers a powerful and practical method for conducting glycosylation reactions, particularly for the synthesis of N-nucleosides. This technique facilitates the reaction between reactants located in different phases (e.g., a solid nucleobase salt and a chlorosugar dissolved in an organic solvent).

In the context of this compound, the solid-liquid phase-transfer agent tris(3,6-dioxaheptyl)amine (TDA-1) has been successfully employed. nih.govwhiterose.ac.uk This catalyst is used in a stereospecific anion glycosylation procedure. For instance, the sodium or potassium salt of a nucleobase can be coupled with this compound in a solvent like acetonitrile (B52724) in the presence of TDA-1. nih.govwhiterose.ac.uk The catalyst complexes the cation (e.g., K⁺), enhancing the solubility and nucleophilicity of the nucleobase anion in the organic phase, thereby promoting its attack on the anomeric carbon of the chlorosugar. This method has been utilized for the glycosylation of various purine (B94841) derivatives, including 6-chloro-7-iodo-7-deazapurine and other complex fused heterocycles. nih.govwhiterose.ac.uk The reaction conditions often involve stirring the components at room temperature for a relatively short period. nih.gov

Chemical Function of Protective Groups (toluoyl esters)

The two p-toluoyl ester groups at the C3' and C5' positions of this compound are not merely passive spectators in glycosylation reactions. They exert significant influence over the molecule's physical properties and chemical reactivity.

Influence on Solubility and Directivity of Nucleophilic Attack

The aromatic, nonpolar nature of the toluoyl groups significantly enhances the solubility of this compound in common anhydrous organic solvents used for glycosylation, such as chloroform, dichloromethane, acetonitrile, and tetrahydrofuran (B95107). cymitquimica.comacs.orgacs.orgnih.gov This improved solubility is critical for creating a homogeneous reaction environment, which is essential for efficient coupling with various nucleophiles. cymitquimica.com

The protecting groups also play a role in the stereochemical outcome of glycosylation reactions. As this compound is a 2-deoxyribose derivative, it lacks a C2' substituent that could provide the classical neighboring group participation often used to direct the formation of 1,2-trans-glycosidic bonds. nih.govnih.gov In the absence of this effect, the stereoselectivity is governed by other factors. The bulky toluoyl group at the C3' position can exert steric hindrance, potentially influencing the trajectory of the incoming nucleophile. Reactions involving organometallic reagents often predominantly yield the α-anomer, suggesting an attack with retention of configuration. tishreen.edu.synih.gov This outcome has been rationalized by proposing a four-center transition state or a dissociative Sₙ1-like mechanism where the nucleophile attacks the resulting oxocarbenium ion preferentially from the α-face. nih.gov Conversely, Sₙ2-type reactions at the anomeric center are also possible and can lead to the β-anomer. smolecule.com The electron-withdrawing nature of the acyl groups deactivates the glycosyl donor, which can influence the reaction mechanism, potentially favoring Sₙ2 pathways under certain conditions. wiley-vch.de

Strategies for Selective Deprotection and Manipulation

The removal of the toluoyl protecting groups is a necessary final step in the synthesis of the target nucleoside. These ester groups are typically stable to the conditions of glycosylation but can be readily cleaved under basic conditions.

A common method for deprotection is Zemplén-type saponification, which involves treating the protected nucleoside with a catalytic amount of sodium methoxide (B1231860) in methanol. acs.org This method is generally clean and efficient. Other basic conditions, such as methanolic ammonia (B1221849) or potassium carbonate in methanol/THF, are also effective. rsc.org Aqueous potassium hydroxide (KOH) can also be used, but care must be taken as this stronger base can also hydrolyze other sensitive functional groups that may be present on the nucleobase. rsc.org

The differential reactivity of toluoyl esters compared to other functional groups can be exploited for selective manipulation. For instance, researchers have reported the selective removal of toluoyl groups in the presence of a methyl carboxylate on the nucleobase by using a weaker base than hydroxide. rsc.org Conversely, achieving selective deprotection can be challenging. The removal of a more labile acetate (B1210297) group in the presence of a toluoyl ester can be difficult, sometimes leading to the undesired concomitant cleavage of the toluoyl group due to the required longer reaction times or harsher conditions. In some cases, enzymatic methods using lipases have been developed for the highly regioselective hydrolysis of toluoyl esters, offering a mild and selective alternative to purely chemical methods. researchgate.net

Derivatization and Analogue Synthesis Via Hoffer S Chlorosugar

Synthesis of Chemically Modified Nucleosides

The adaptable nature of Hoffer's chlorosugar has been harnessed to create a variety of nucleoside analogues with modified heterocyclic bases, leading to N-linked, C-linked, and O-linked glycosidic bonds. These modifications are instrumental in developing novel therapeutic agents and molecular probes.

N-Linked Nucleoside Analogues (e.g., N2-β-tetrazolyl nucleosides, indolyl nucleosides)

The synthesis of N-linked nucleoside analogues is a cornerstone of medicinal chemistry, and this compound provides an efficient entry point to this class of compounds.

N2-β-tetrazolyl Nucleosides: A regioselective and stereoselective method has been developed for the synthesis of N2-β-tetrazolyl unnatural nucleosides. nih.govresearchgate.net This process involves an SN2 substitution reaction at the anomeric center of this compound with various 5-substituted aromatic tetrazoles. nih.govresearchgate.net The reaction, conducted in the presence of potassium carbonate in tetrahydrofuran (B95107) (THF), proceeds with high regioselectivity at the N2 position of the tetrazole ring and stereoselectivity at the anomeric carbon of the sugar, yielding the β-anomer. nih.govresearchgate.net Theoretical studies suggest that stereoelectronic and steric effects are key to the observed outcome. nih.govresearchgate.net These tetrazolyl nucleosides are being explored as potential DNA base analogs for applications in biotechnology and materials science. nih.govresearchgate.net

Indolyl Nucleosides: The synthesis of indolyl 2'-deoxynucleosides has been successfully achieved using this compound. thieme-connect.com In a typical procedure, the sodium salt of the indole (B1671886) derivative is reacted with this compound. chalmers.se For instance, the synthesis of 5-substituted indolyl 2′-deoxynucleosides has been reported using sodium hydride as a base, resulting in significant yields. This approach has also been applied to the synthesis of chlorinated indole nucleosides, which have shown antiviral activity. nih.gov The glycosylation of 3-cyanoindole (B1215734) derivatives with this compound has also been reported, leading to products with important biological properties. thieme-connect.com

Table 1: Synthesis of N-Linked Nucleoside Analogues using this compound

| Analogue Type | Heterocycle | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| N2-β-Tetrazolyl Nucleoside | 5-Substituted Aromatic Tetrazoles | K₂CO₃, THF | Very Good | nih.govresearchgate.net |

| Indolyl Nucleoside | 5-Substituted Indoles | NaH | Significant | |

| 3-Cyanoindolyl Nucleoside | 3-Cyanoindoles | Not specified | Not specified | thieme-connect.com |

| Chlorinated Indolyl Nucleoside | 3-Substituted-2,5,6-trichloroindole | Not specified | Not specified | nih.gov |

C-Linked Nucleoside Analogues (e.g., C-aryl-nucleosides)

C-linked nucleosides, where the sugar moiety is connected to the aglycone via a carbon-carbon bond, are of significant interest for their potential as unnatural DNA base pairs and fluorescent probes for studying DNA interactions. nih.govacs.org this compound has proven to be a valuable starting material for the synthesis of these analogues.

A highly efficient method for C-glycosylation involves the use of aryl cuprates. nih.govacs.org Specifically, Normant-type aryl cuprates (Ar₂CuMgX) react reliably with this compound to produce C-aryl-nucleosides in yields of up to 93%. nih.govacs.orgtishreen.edu.sy This method offers an advantage over previous approaches that utilized more hazardous organocadmium or organozinc reagents. nih.govacs.orgnih.gov The reaction typically yields the α-anomer as the major product, which can then be subjected to acid-catalyzed epimerization to obtain the desired β-anomer. tishreen.edu.sy Another approach involves a Friedel–Crafts alkylation using a SnCl₄/AgOTf promoter system, which favors the formation of the β-anomer directly. tishreen.edu.sy

Table 2: Synthesis of C-Aryl-Nucleosides via this compound

| Reagent Type | Specific Reagent | Product | Max. Yield | Reference |

|---|---|---|---|---|

| Aryl Cuprate (B13416276) (Normant-type) | Ar₂CuMgX | C-aryl-nucleoside | 93% | nih.govacs.org |

| Organocadmium | Ar₂Cd | C-aryl-nucleoside | Not specified | tishreen.edu.sy |

| Organozinc | Ar₂Zn | C-aryl-nucleoside | Good (61-83%) | nih.gov |

| Friedel-Crafts Alkylation | SnCl₄/AgOTf | β-aryl-C-glycoside | Good to Excellent (72-95%) | tishreen.edu.sy |

O-Linked Glycoside Analogues (e.g., O-aryl-2'-deoxyribosides)

In addition to N- and C-linked analogues, this compound can be utilized for the synthesis of O-linked glycosides. An interesting reactivity has been observed with Gilman-type aryl cuprates (Ar₂CuLi). nih.govacs.org While these reagents can lead to C-aryl-nucleosides, their reaction with this compound in the presence of oxygen provides a pathway to O-aryl-2'-deoxyribosides in yields of up to 87%, without the formation of C-glycosylated products. nih.govacs.orgsmolecule.com This method provides a valuable route to O-aryl glycoside analogues, which are also of interest in medicinal chemistry and molecular biology.

Preparation of Functionalized Oligonucleotide Building Blocks

This compound is not only crucial for synthesizing individual nucleoside analogues but also for preparing the building blocks necessary for the automated synthesis of functionalized oligonucleotides.

Stable Isotope-Labeled DNA/RNA Precursors (e.g., 13C-labeled 2'-deoxynucleosides)

Stable isotope-labeled nucleosides are indispensable tools for the structural and dynamic analysis of nucleic acids by NMR spectroscopy. tandfonline.comnih.gov this compound plays a key role in the synthesis of these labeled precursors. For example, 5-d-6-¹³C-2′-deoxycytidine can be synthesized through a direct nucleosidation procedure using Hoffer's α-chlorosugar and the correspondingly labeled uracil (B121893) derivative. nih.govresearchgate.net The resulting labeled and protected deoxynucleoside can then be converted into the desired phosphoramidite (B1245037) for incorporation into DNA strands. nih.gov This approach allows for the site-specific introduction of ¹³C labels into DNA constructs, which is essential for detailed NMR studies of DNA structure and dynamics. nih.govnih.gov

Phosphoramidite Derivatives for Automated Solid-Phase Synthesis

The automated solid-phase synthesis of oligonucleotides relies on the availability of phosphoramidite derivatives of nucleosides. nih.gov The nucleoside analogues synthesized from this compound can be converted into these essential building blocks. nih.govnih.gov This typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety. nih.govnih.gov These phosphoramidite derivatives are then used in automated DNA synthesizers to incorporate the modified nucleosides into specific positions within an oligonucleotide sequence. nih.govnih.gov This has been demonstrated for various analogues, including fluorescent nucleoside analogues and those with modified bases. nih.govnih.gov

Design and Synthesis of Specialized Nucleoside Analogues

This compound, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranose, is a pivotal glycosyl donor in the synthesis of specialized nucleoside analogues. Its utility is rooted in the toluoyl protecting groups at the 3' and 5' positions, which improve solubility in organic solvents, and the reactive chlorine atom at the anomeric carbon, which facilitates nucleophilic substitution. This reactivity allows for the coupling of the sugar moiety with a wide array of modified or unnatural nucleobases, as well as other functional molecules.

Fluorescent Nucleoside Analogues and Probes for Nucleic Acid Studies

The synthesis of fluorescent nucleoside analogues is a significant application of this compound, providing essential tools for studying the structure, dynamics, and recognition of nucleic acids. nih.govnih.gov These analogues often feature a fluorophore replacing the natural DNA base or attached to it, offering intrinsic fluorescence that is sensitive to the local microenvironment. nih.gov This "built-in" fluorescence is advantageous over tethered dyes, as it provides more precise information about nucleic acid conformation and interactions. nih.govnih.gov

The general synthetic strategy involves the glycosylation of a fluorescent heterocyclic base or its precursor with this compound. nih.govbeilstein-journals.org For instance, the tricyclic 2'-deoxycytidine (B1670253) analogue, DEA tC, is synthesized by conjugating the silylated DEA tC nucleobase with this compound, a reaction that proceeds in good yield. nih.govnih.gov This analogue exhibits a significant increase in fluorescence when correctly paired with guanine (B1146940) in a DNA duplex, making it a valuable hybridization probe. nih.govnih.gov

Researchers have successfully prepared a variety of C-nucleosides where a fluorophore is directly attached to the anomeric carbon of the deoxyribose moiety. nih.govnih.gov Coupling reactions using Grignard derivatives of fluorophores like terphenyl, stilbene, terthiophene, and pyrene (B120774) with this compound have yielded a range of fluorescent nucleosides. nih.gov Similarly, aryl cuprates of the Normant-type react efficiently with this compound to produce C-aryl-nucleosides, which are important as oligonucleotide-based fluorophores. nih.gov These synthetic methods provide access to probes with emission maxima spanning a broad spectral range, suitable for diverse applications in biomedical diagnostics and nucleic acid research. nih.gov

A notable example is the improved synthesis of tricyclic cytosine (tC) derivatives. beilstein-journals.orgchalmers.se By activating the nucleobase with bis(trimethylsilyl)acetamide (BSA) and using a Lewis acid like SnCl4, the glycosylation reaction with this compound proceeds with significantly higher yields compared to older methods. beilstein-journals.orgchalmers.se This approach has facilitated the synthesis of analogues like tCnitro and quadracyclic adenine (B156593) (qA), which are valuable as FRET donors in nucleic acid systems. beilstein-journals.orgchalmers.se

Table 1: Examples of Fluorescent Nucleoside Analogues Synthesized via this compound

| Fluorescent Analogue/Probe | Synthetic Approach | Key Research Finding | Citations |

| DEA tC | Glycosylation of the silylated DEA tC nucleobase with this compound and a Lewis acid (SnCl4). | Exhibits significant fluorescence enhancement upon base-pairing with guanine, acting as a turn-on hybridization probe. | nih.govnih.gov |

| Terphenyl, Stilbene, Terthiophene, Pyrene Nucleosides | Cadmium- or zinc-mediated reaction of Grignard derivatives of the fluorophores with this compound. | Creates a set of C-nucleoside analogues where the fluorophore directly replaces the DNA base, with emission maxima from 345 to 536 nm. | nih.gov |

| Tricyclic Cytosine (tC) Derivatives | Improved glycosylation yield by activating the tC nucleobase with BSA before coupling with this compound in the presence of a Lewis acid. | The improved protocol increased glycosylation yields from 10% to over 40%, facilitating access to these important fluorescent probes. | beilstein-journals.orgchalmers.se |

| Quadracyclic Adenine (qA) | The synthesis starts with a 6-chloro-7-iodo-7-deazapurine already functionalized at the N-9 position with the sugar from this compound, followed by Stille coupling and cyclization. | A highly conjugated adenine analogue developed as a potential FRET probe for nucleic acid studies. | beilstein-journals.org |

| C-Aryl-Nucleosides | Reaction of aryl cuprates (Normant-type) with this compound. | Provides a robust and highly efficient method for C-glycosylation, delivering C-aryl-nucleosides in yields up to 93%. | nih.gov |

Unnatural DNA Base Pairs and Expanded Genetic Alphabets

This compound is instrumental in the field of synthetic biology, particularly in the creation of unnatural base pairs (UBPs) to expand the genetic alphabet beyond the natural A-T and G-C pairs. nih.govescholarship.org The synthesis of these novel nucleosides typically involves the coupling of a pre-synthesized unnatural nucleobase with this compound to form the N-glycosidic bond. nih.govresearchgate.net

Another area of advancement is the creation of size-expanded DNA (xDNA and yDNA), where the natural base pairs are enlarged through benzo homologation. nih.gov The synthesis of the expanded purine (B94841) analogue, dxA, involves a multi-step process culminating in the glycosylation of the expanded base with this compound. nih.gov These size-expanded bases are inherently fluorescent and form stable, sequence-selective double helices, offering potential applications in probing DNA interactions. nih.gov

Furthermore, this compound has been used to synthesize N2-β-tetrazolyl aromatic unnatural nucleosides. researchgate.net In this regioselective and stereoselective route, various 5-substituted aromatic tetrazoles undergo an SN2 substitution reaction at the anomeric center of this compound. researchgate.net These tetrazolyl unnatural nucleosides are being explored for their potential to decorate DNA for various biotechnological and material science applications. researchgate.net

Table 2: Unnatural Base Analogues Synthesized Using this compound

| Unnatural Analogue/System | Synthetic Role of this compound | Significance | Citations |

| Ds-Px Unnatural Base Pair | Listed as a required starting material (support protocol) for the synthesis of the Ds deoxyribonucleoside. | Forms a replicable third base pair in PCR, expanding the genetic alphabet for applications in data storage and aptamer generation. | nih.govdp.tech |

| Size-Expanded DNA (xDNA) | Used as the glycosyl donor to couple with the expanded purine base in the synthesis of the dxA deoxynucleoside. | Creates a larger, DNA-like helix with inherent fluorescence and high stability, useful for developing functional genetic systems. | nih.gov |

| N2-β-Tetrazolyl Nucleosides | Acts as the electrophile in a regioselective and stereoselective SN2 reaction with 5-substituted aromatic tetrazoles. | Creates a new class of unnatural nucleosides with potential applications in modifying DNA for biotechnology and materials science. | researchgate.net |

| Metallo-Base Pairs | Used to synthesize the precursor 1α-chloro-2-deoxy-D-ribofuranosyl bis(p-toluate) needed for coupling with the base analogues. | Explores the use of metal ion coordination to form base pairs, expanding the chemical functionality of DNA. | escholarship.org |

Introduction of Diverse Chemical Functionalities (e.g., azides, alkynes, fluorophores)

The reactive chlorine atom at the anomeric center of this compound makes it an excellent electrophile for introducing a wide range of chemical functionalities into a sugar framework, which can then be elaborated into nucleoside analogues. smolecule.com This versatility allows for the attachment of groups like azides, alkynes, and fluorophores, which are essential for applications in bioconjugation, bioimaging, and diagnostics. nih.govsmolecule.com

Azides: The synthesis of 3'-azido-3'-deoxythymidine (AZT) is a well-known application, but azides can also be introduced at other positions. For instance, an azide (B81097) group can be directly introduced at the anomeric carbon. One method employed a phase-transfer protocol using sodium azide (NaN₃) and a phase-transfer catalyst with this compound to produce the corresponding β-azido sugar. nih.gov This azido-sugar is a precursor for creating modified nucleosides that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to cross-link oligonucleotides or attach other molecules. nih.gov

Alkynes: Alkyne-modified nucleosides are powerful tools for post-synthetic modification of DNA and RNA. biorxiv.org this compound is used in the synthesis of purine nucleoside analogues containing alkyne functionalities. biorxiv.org For example, in the synthesis of an alkyne-modified adenosine (B11128) analogue, the silylated 6-chloropurine (B14466) is reacted with this compound, followed by deprotection and subsequent functionalization to yield the final alkyne-containing product. biorxiv.org These alkyne-modified purines can be incorporated into nucleic acids and used as markers for DNA synthesis, particularly in studying organisms like Plasmodium that salvage purines from their host. biorxiv.org While some methods directly couple fluorophores to the sugar via nucleophilic substitution with this compound, alternative strategies like Sonogashira coupling with alkyne-functionalized sugars have been developed to overcome limitations such as low yields and the formation of anomeric mixtures. nih.gov

Fluorophores: As detailed in section 4.3.1, this compound is frequently used to directly couple fluorophores to the deoxyribose sugar, creating fluorescent nucleoside analogues. nih.gov The reaction often involves coupling the sugar with organometallic derivatives of the fluorophore. nih.govnih.gov This direct attachment provides a rigid connection between the sugar backbone and the fluorescent reporter group, which is advantageous for probing nucleic acid structure and function. nih.govnih.gov

Table 3: Introduction of Chemical Functionalities via this compound

| Functional Group | Synthetic Method | Purpose/Application | Citations |

| Azide | Phase-transfer reaction of this compound with sodium azide. | Creates azido-sugar precursors for synthesizing modified nucleosides used in CuAAC "click chemistry" for cross-linking DNA. | nih.gov |

| Alkyne | Glycosylation of a purine base with this compound, followed by further synthetic steps to introduce the alkyne group. | Synthesis of alkyne-modified purines for metabolic labeling of DNA synthesis in organisms like Plasmodium. | biorxiv.org |

| Fluorophore | Coupling of this compound with organometallic derivatives of various fluorophores (e.g., pyrene, terthiophene). | Direct, rigid attachment of a fluorescent reporter to the sugar backbone for use as probes in nucleic acid studies. | nih.govsmolecule.com |

Research Applications of Hoffer S Chlorosugar Derivatives in Chemical Biology and Advanced Materials

Applications in Nucleic Acid Research and Molecular Biology

The versatility of Hoffer's chlorosugar as a precursor has enabled significant progress in understanding the intricacies of nucleic acids. Its derivatives are widely used to probe the structure and function of DNA and RNA, investigate molecular recognition events, and develop therapeutic agents.

Probing Nucleic Acid Structure and Functionality

Derivatives of this compound are crucial for synthesizing modified nucleosides that act as probes to explore the structure and dynamics of nucleic acids. smolecule.commdpi.com These synthetic nucleosides can be incorporated into DNA and RNA strands, allowing researchers to study their conformational changes and interactions with other molecules. smolecule.com The introduction of specific functional groups, facilitated by the reactivity of the chlorosugar, enables the creation of probes with unique properties for various analytical techniques. smolecule.com

For instance, the synthesis of α-linked nucleoside analogues, which are often more stable than their naturally occurring β-linked counterparts, is made possible through the use of this compound. biosynth.com This increased stability provides access to interesting variations in the three-dimensional structure and biochemical reactivity of nucleic acids. biosynth.com Furthermore, the development of fluorescent nucleoside analogues derived from this compound has been instrumental in visualizing and studying nucleic acid structures in real-time.

Investigating DNA-DNA and DNA-Protein Recognition and Interactions

Understanding the interactions between DNA and other molecules, such as other DNA strands and proteins, is fundamental to molecular biology. bmglabtech.com Derivatives of this compound, particularly 2'-deoxy-C-aryl-nucleosides, have become increasingly important in studying these interactions. nih.gov These unnatural DNA base pairs serve as valuable tools to probe the forces and geometries involved in DNA-DNA and DNA-protein recognition. bmglabtech.comnih.gov

Proteins interact with DNA through a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. thermofisher.com The specific binding of proteins to DNA sequences is crucial for many cellular processes, including gene regulation and DNA repair. bmglabtech.complos.org By incorporating modified nucleosides synthesized from this compound into DNA strands, researchers can systematically alter the chemical landscape of the DNA and observe the effects on protein binding. nih.gov This approach provides detailed insights into the molecular basis of these critical interactions.

Development of Antisense Oligonucleotides (ASOs) for Gene Modulation

Antisense oligonucleotides (ASOs) are synthetic nucleic acid molecules designed to bind to specific messenger RNA (mRNA) sequences and modulate gene expression. slc6a1connect.org This technology holds immense therapeutic potential for treating a wide range of diseases. rsc.org this compound plays a pivotal role in the development of ASOs by providing a versatile starting material for the synthesis of modified nucleosides. smolecule.com

The incorporation of these modified nucleosides into ASOs can significantly enhance their properties, including stability, potency, and cellular uptake. smolecule.comresearchgate.net For example, modifications to the sugar moiety can increase the resistance of ASOs to nuclease degradation, prolonging their activity within the cell. sigmaaldrich.com By fine-tuning the chemical structure of the ASO through the use of derivatives from this compound, researchers can develop more effective and targeted gene-modulating therapies. smolecule.comrsc.org

Contributions to Chemical Biology Tool Development

The impact of this compound extends beyond nucleic acid research into the broader field of chemical biology tool development. Its derivatives are employed in the rational design of enzyme inhibitors and the creation of fluorescent reporters for bioimaging applications.

Rational Design of Enzyme Inhibitors (e.g., APOBEC3G, Cytidine (B196190) Deaminase)

Enzyme inhibitors are invaluable tools for studying enzyme function and are often the basis for therapeutic drugs. This compound is a key building block in the synthesis of nucleoside analogues designed to inhibit specific enzymes, such as those from the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family and cytidine deaminase (CDA). oup.comrsc.orgoup.com

The APOBEC3 family of enzymes, for instance, plays a role in innate immunity but has also been implicated in cancer mutagenesis. oup.comacs.org Developing inhibitors for these enzymes is therefore of significant therapeutic interest. oup.comnih.gov Researchers have successfully used this compound to synthesize 2'-deoxyzebularine (B1250929) (dZ) and other nucleoside analogues. oup.comoup.comresearchgate.net When incorporated into short DNA strands, these analogues can act as potent and specific inhibitors of APOBEC3 enzymes like APOBEC3G. oup.comoup.com The design of these inhibitors is often guided by the structural similarities between the active sites of these enzymes and related enzymes like CDA. oup.comnih.gov

Similarly, derivatives of this compound have been used to create inhibitors for cytidine deaminase, an enzyme involved in the metabolism of certain anticancer and antiviral drugs. rsc.org By inhibiting CDA, the efficacy of these drugs can be improved. rsc.org The synthesis of these inhibitors often involves the direct glycosylation of a nucleobase with this compound. rsc.org

| Inhibitor Target | Precursor Compound | Resulting Inhibitor/Analogue | Research Focus |

| APOBEC3G | This compound | 2'-deoxyzebularine (dZ)-containing oligonucleotides | Development of potent and nuclease-stable inhibitors for therapeutic applications. oup.comoup.comnih.gov |

| Cytidine Deaminase (CDA) | This compound | Diazepinone riboside analogues | Creation of inhibitors to enhance the efficacy of anticancer and antiviral drugs. rsc.org |

| APOBEC3A | This compound | 2'-deoxyzebularine-containing cross-linked oligonucleotides | Design of nanomolar inhibitors to suppress cancer evolution and drug resistance. acs.org |

Creation of Fluorescent Reporters and Bioimaging Agents

Fluorescent probes are essential tools for visualizing and studying biological processes in living cells. mdpi.com this compound serves as a versatile scaffold for the creation of novel fluorescent nucleoside analogues that can be used as reporters and bioimaging agents. smolecule.com These fluorescent probes can be incorporated into nucleic acids to study their structure, dynamics, and interactions with other biomolecules. nih.gov

By attaching various fluorophores to the sugar moiety derived from this compound, researchers can generate a diverse palette of probes with different spectral properties. smolecule.comnih.gov These probes can be used in a variety of fluorescence-based techniques, including fluorescence resonance energy transfer (FRET), to measure distances and detect conformational changes in nucleic acids. researchgate.net The ability to visualize these processes in real-time provides invaluable insights into the inner workings of the cell. mdpi.comrsc.org

| Fluorophore Type | Precursor Compound | Application |

| Stilbene Nucleoside | This compound | Biomedical diagnostics. |

| Pyrene (B120774) Nucleoside | This compound | Visualization in genetic research. |

| Terphenyl, Terthiophene, Benzoterthiophene | This compound | Probes for studying nucleic acid structure and protein complexes. nih.gov |

Applications in DNA-Based Material Science

This compound, chemically known as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, serves as a pivotal precursor in the synthesis of modified 2'-deoxyribonucleosides. smolecule.com The strategic placement of a chlorine atom at the anomeric C1' position and toluoyl protecting groups at the C3' and C5' positions makes it an ideal glycosyl donor for creating nucleoside analogues with novel functionalities. These derivatives are instrumental in the burgeoning field of DNA-based material science, enabling the construction of sophisticated, functional materials and advanced diagnostic systems.

Fabrication of DNA-Decorated Materials

The synthesis of DNA-decorated materials leverages the versatility of this compound to introduce unnatural nucleosides into DNA strands, which can then be used to functionalize various substrates. This process allows for the precise arrangement of DNA on surfaces, leading to materials with unique recognition and self-assembly properties.

A key strategy involves the synthesis of "unnatural nucleosides" where the canonical DNA base is replaced by a different chemical moiety. Research has demonstrated a regioselective and stereoselective route to produce N2-β-tetrazolyl unnatural nucleosides by reacting this compound with 5-substituted aromatic tetrazoles. researchgate.net This SN2 substitution reaction proceeds with high yield and creates novel DNA base analogs. researchgate.netnih.gov These tetrazolyl unnatural nucleosides can be incorporated into synthetic DNA oligonucleotides. The resulting modified DNA strands possess unique properties conferred by the tetrazole group, which can then be used to "decorate" or functionalize materials for various biotechnological applications. researchgate.net

The process generally involves:

Synthesis of Unnatural Nucleosides: this compound is reacted with a functional molecule, such as an aromatic tetrazole, to form a modified nucleoside. researchgate.net

Incorporation into DNA: The modified nucleoside is converted into a phosphoramidite (B1245037) building block suitable for automated solid-phase DNA synthesis. rsc.orgmdpi.com

Material Functionalization: The resulting DNA strands, now containing the functional unnatural base, are attached to the surface of materials like nanoparticles or microarrays, effectively "decorating" them.

This methodology paves the way for creating DNA-based materials with tailored functions, such as enhanced stability or specific binding capabilities, for applications in nanotechnology and materials science. researchgate.netmdpi.comnih.gov

Development of Novel Biosensors and Diagnostic Tools

The derivatives of this compound are fundamental in the creation of advanced biosensors and diagnostic tools, particularly those based on nucleic acid detection. The ability to attach various functional groups, especially fluorophores, to the sugar moiety allows for the synthesis of fluorescent nucleoside analogues that act as sensitive probes. smolecule.comnih.gov

These fluorescent probes are designed to change their emission properties upon interaction with a specific biological target, such as a complementary DNA or RNA sequence. smolecule.comnih.gov This "turn-on" or "turn-off" fluorescence signaling is the core principle of many modern diagnostic assays. nih.gov

Synthesis of Fluorescent Nucleoside Analogues:

This compound is a key starting material for synthesizing a wide array of fluorescent nucleoside analogues. smolecule.com The reactive chlorine at the anomeric center can be substituted by various fluorophores. smolecule.com These modified nucleosides can then be incorporated into DNA oligonucleotides to create hybridization probes. smolecule.comnih.gov

A notable example is the synthesis of the tricyclic 2'-deoxycytidine (B1670253) analogue, DEAtC. The synthesis involves conjugating the DEAtC nucleobase analogue with this compound. nih.gov When this analogue is incorporated into a DNA probe, it exhibits a significant increase in fluorescence intensity only when it correctly base-pairs with a guanine (B1146940) residue in the target DNA strand. nih.gov This high specificity makes it an excellent tool for detecting specific DNA sequences. nih.gov

Researchers have successfully synthesized and incorporated a variety of fluorophores into nucleosides using this compound, creating a palette of probes for different applications. nih.gov

Interactive Data Table: Fluorescent Nucleoside Analogues from this compound

| Fluorescent Group | Emission Maxima (nm) | Application |

| Terphenyl | 345 | Probes for nucleic acids nih.gov |

| Stilbene | 400 | Probes for nucleic acids nih.gov |

| Pyrene | Not specified | DNA diagnostics nih.gov |

| Pentacyclic Adenine (B156593) (pA) | >400 | FRET measurements, fluorescence microscopy rsc.orgrsc.org |

| DEAtC | Not specified | Fluorescence turn-on DNA hybridization probes nih.gov |

These fluorescent nucleoside analogues are critical components in the development of sensitive and specific diagnostic tools. smolecule.com They enable the detection of specific nucleic acid sequences related to genetic diseases, infectious agents, and other biomarkers, paving the way for advancements in molecular diagnostics. smolecule.comnih.gov The use of these probes in techniques like Förster Resonance Energy Transfer (FRET) further expands their utility in studying DNA structure and dynamics. rsc.orgrsc.org

Advanced Characterization and Computational Studies of Hoffer S Chlorosugar and Its Derivatives

Advanced Spectroscopic Analysis Techniques for Product Validation

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of compounds derived from Hoffer's chlorosugar.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of nucleosides synthesized using this compound. The distinction between the α and β anomers is readily achieved by analyzing the signals of the anomeric protons in ¹H NMR spectra. For instance, the α-anomer typically displays an anomeric proton signal in the range of δ 6.2–6.5 ppm. Coupling constants (J-values) between the anomeric proton (H-1') and the protons on the adjacent carbon (H-2') are also diagnostic; for example, a J₁,₂ coupling constant of 3.8 Hz is characteristic of the α-anomer, while a larger coupling of 6.2 Hz suggests the β-anomer.

Furthermore, Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful tool for unambiguously confirming the anomeric configuration. researchgate.netoup.comnih.gov Irradiation of the anomeric proton and observing the enhancement of signals from nearby protons, or vice versa, provides definitive proof of their spatial proximity, thus establishing the stereochemistry. This technique has been crucial in confirming the α-configuration in various synthetic nucleosides. researchgate.netnih.gov For example, in the synthesis of N2-β-tetrazolyl unnatural nucleosides, NOE measurements were used to confirm the α-configuration of the chloro atom in the starting material. researchgate.net The characteristic patterns of the 2'-methylene protons in ¹H NMR can also be used to determine the anomeric configuration of 2'-deoxyribonucleosides. soton.ac.uk

Table 1: Representative ¹H NMR Data for Anomeric Proton of this compound Derivatives

| Compound/Anomer | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| α-anomer | 6.2 - 6.5 | - | |

| α-anomer | - | J₁,₂ = 3.8 | |

| β-anomer | - | J₁,₂ = 6.2 |

This table is for illustrative purposes and actual values may vary depending on the specific derivative and solvent.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and thus the molecular formula of the synthesized products. nih.gov This technique provides highly accurate mass measurements, allowing for the unequivocal identification of the desired compounds and distinguishing them from potential byproducts. mdpi.com HRMS has been widely used to confirm the identity of various nucleoside analogues and intermediates prepared from this compound. oup.comnih.gov For example, it was used to confirm the product identity of DNA phosphoramidites derived from this compound.

Table 2: Example of HRMS Data for a Nucleoside Derivative

| Compound | Formula | Calculated Mass [M+H]⁺ | Experimental Mass [M+H]⁺ | Reference |

| A non-natural deoxynucleoside | C₁₄H₁₅NO₅ | 278.1028 | 278.1027 | oup.com |

| Pentafluorophenyl-2'-deoxyribonucleoside | C₁₉H₁₄F₅NO₃ | 400.0972 | 400.0977 | oup.com |

This table presents example data and is not exhaustive of all derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOE)

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography provides the most definitive and precise three-dimensional structural information for crystalline derivatives of this compound. nih.gov This technique has been instrumental in resolving structural ambiguities, confirming stereochemistry, and understanding the conformational preferences of these molecules in the solid state. nih.goviucr.org

For instance, the single-crystal X-ray structure of α-D-2′-deoxyadenosine, synthesized from this compound, revealed that it forms two conformers in the asymmetric unit. nih.goviucr.org Contrary to the typically preferred anti conformation for α-nucleosides, both conformers adopted a syn conformation. nih.gov The sugar moiety in both conformers was found to be in a C2′-endo pucker. nih.goviucr.org Similarly, X-ray crystallography has been used to confirm the geometry of fluorescent N-deoxyribosides, showing deviations from coplanarity in the heterocyclic aglycones. nih.gov The structures of various other nucleoside analogues, including those with tetrazole and 1,2,4-triazole (B32235) moieties, have also been determined by X-ray analysis, providing valuable insights into their sugar pucker and glycosidic bond conformations. researchgate.net

Table 3: Selected Crystallographic Data for a Derivative of this compound

| Parameter | α-D-2′-deoxyadenosine (Conformer 1a) | α-D-2′-deoxyadenosine (Conformer 1b) | Reference |

| Glycosidic Torsion Angle (χ) | syn | syn | nih.gov |

| Sugar Pucker | C2′-endo | C2′-endo | nih.goviucr.org |

| 5'-Hydroxyl Orientation | +sc | +sc | nih.gov |

This table highlights key conformational parameters and is based on published crystallographic data.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to investigate the mechanistic details and driving forces behind the reactions of this compound that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a valuable tool for understanding the reaction mechanisms involving this compound. researchgate.netscience.goviitg.ac.in DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and thus provide a rationale for the observed product distributions and stereoselectivity. researchgate.net

For example, in the SN2 reaction of this compound with 5-substituted aromatic tetrazoles, DFT studies supported the experimental findings of regioselectivity at the N2 position of the tetrazole and stereoselectivity at the anomeric carbon. researchgate.netscience.goviitg.ac.in These calculations helped to elucidate the crucial role of stereoelectronic and steric effects in dictating the reaction outcome. researchgate.netscience.gov DFT has also been employed to investigate the mechanism of other reactions, such as the formation of pyrimidine (B1678525) nucleosides, where it helped to distinguish between a [4+2] cycloaddition and a more probable transacylation mechanism. acs.org

The stereochemical outcome of glycosylation reactions using this compound is a delicate interplay of stereoelectronic and steric effects. Computational modeling allows for the systematic investigation of these factors. researchgate.netscience.gov For example, the preference for the formation of β-nucleosides in many reactions is often attributed to neighboring group participation from the C-2 ester group, leading to an acyloxonium ion intermediate. acs.orgacs.org However, in other cases, such as the reaction with bulky nucleobases, steric hindrance can lead to the formation of the α-anomer. nih.gov

Theoretical studies have shown that the conformation of the glycopyranosyl oxacarbenium ion intermediate can significantly influence the stereochemical outcome of glycosylation. science.gov Modeling of the transition states can reveal how electronic repulsions and steric clashes between substituents on the sugar and the incoming nucleophile direct the reaction towards a specific anomer. researchgate.net These computational insights are critical for rationalizing observed selectivities and for designing new synthetic strategies to access specific stereoisomers. researchgate.net

Future Research Directions and Emerging Opportunities in Hoffer S Chlorosugar Chemistry

Development of Novel and Green Glycosylation Methodologies

The classical Vorbrüggen glycosylation, which often utilizes silylated nucleobases and a Lewis acid catalyst with Hoffer's chlorosugar, has been a workhorse in nucleoside synthesis. rsc.orgbeilstein-journals.org However, the quest for more efficient, stereoselective, and environmentally benign methods remains a significant research focus.

Future efforts are geared towards developing catalytic systems that offer greater control over the anomeric stereochemistry, a persistent challenge in glycosylation reactions. nih.govresearchgate.net While methods to maximize the desired β-anomer exist, such as conducting the reaction at elevated temperatures to distill off byproducts, the development of catalysts that inherently favor one anomer over the other would be a substantial advancement. oup.com Research into novel Lewis acids, organocatalysts, or even phase-transfer catalysts could lead to milder reaction conditions and improved stereoselectivity.

One reported method details a regioselective and stereoselective route to N2-β-tetrazolyl unnatural nucleosides through an SN2 reaction at the anomeric center of this compound in the presence of potassium carbonate. science.govresearchgate.net This approach is highlighted for its simplicity and eco-compatibility. researchgate.net

Exploration of Unprecedented Nucleoside Analogue Architectures

This compound has been instrumental in the synthesis of a vast array of nucleoside analogues with modified bases and sugar moieties. The future in this area lies in the creation of even more complex and functionally diverse architectures.

One exciting frontier is the synthesis of C-nucleosides, where the nucleobase is linked to the ribose sugar via a carbon-carbon bond. These analogues often exhibit enhanced stability towards enzymatic degradation. nih.gov The use of organometallic reagents, such as organocadmium or organozinc compounds derived from fluorophores, in conjunction with this compound has enabled the preparation of fluorescent C-nucleosides. nih.gov These molecules are invaluable as probes for studying nucleic acid structure and dynamics. nih.govsmolecule.com Future research will likely focus on expanding the repertoire of fluorophores and other functional moieties that can be incorporated, leading to probes with tailored photophysical properties for specific biological applications. nih.gov

Another area of intense interest is the synthesis of nucleosides with expanded or altered heterocyclic base systems. Research has demonstrated the synthesis of N2-β-tetrazolyl unnatural nucleosides, which represent a new class of DNA base analogs. science.govresearchgate.net The development of synthetic routes to even larger and more conformationally flexible ring systems in nucleic acids, such as diazepinone-based nucleosides, opens up new avenues for exploring DNA recognition and developing therapeutic agents. rsc.orguwaterloo.ca The direct glycosylation of these novel heterocyclic systems with this compound and its derivatives is a key strategy in this endeavor. rsc.org

| Nucleoside Analogue Type | Synthetic Strategy with this compound | Potential Applications |

| Fluorescent C-Nucleosides | Cadmium- or zinc-mediated coupling of Grignard derivatives of fluorophores. nih.gov | Probes for nucleic acid structure and dynamics, biomedical diagnostics. nih.gov |

| N2-β-Tetrazolyl Nucleosides | SN2 reaction with 5-substituted aromatic tetrazoles under basic conditions. science.govresearchgate.net | New class of DNA base analogs, materials science. science.govresearchgate.net |

| Diazepinone Nucleosides | Direct glycosylation under Vorbrüggen conditions (SnCl4 catalyst). rsc.org | Potent cytidine (B196190) deaminase (CDA) inhibitors. rsc.org |

| Stable Isotope-Labeled Nucleosides | Direct nucleosidation of stable isotope-labeled nucleobases. nih.gov | Probing structural dynamics of DNA by NMR. nih.gov |

Integration into Chemoenzymatic and Automated Synthetic Platforms

The synergy between chemical and enzymatic methods, known as chemoenzymatic synthesis, offers powerful tools for constructing complex biomolecules. This compound can be used to synthesize initial building blocks that are then further modified by enzymes. For instance, a chemically synthesized nucleoside can be enzymatically phosphorylated to yield the corresponding nucleotide triphosphate. This approach has been beneficial in creating stable isotope-labeled ribonucleotide triphosphates. nih.gov Future research will likely see a deeper integration of chemical steps involving this compound with a broader range of enzymatic transformations, enabling the efficient synthesis of complex modified nucleic acids.